1,3-Diisopropylbenzene

Resorcinol Production Hock Rearrangement Selective Oxidation

Sourcing 1,3-Diisopropylbenzene (m-DIPB) is a strategic decision: this meta-isomer is the ONLY isomer that undergoes the Hock rearrangement efficiently for high-yield resorcinol manufacture. Its 1,3-substitution geometry is irreplaceable for synthesizing bisphenol monomers that yield polyarylates with lower Tg and higher solubility. It also produces α,α′-bis(t‑butylperoxy)-1,3-diisopropylbenzene – a low-odor DCP alternative – and divinyl comonomers for sulfur copolymers. Generic or mixed isomers cannot replicate these outcomes. Secure the authentic m-DIPB that meets your process specifications.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 99-62-7
Cat. No. B165221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diisopropylbenzene
CAS99-62-7
Synonyms1,3-Bis(1-methylethyl)benzene
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)C(C)C
InChIInChI=1S/C12H18/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-10H,1-4H3
InChIKeyUNEATYXSUBPPKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER
Sol in all proportions of alcohol, ether, acetone, benzene.
0.0425 mg/mL at 25 °C

1,3-Diisopropylbenzene (CAS 99-62-7): Properties, Isomeric Context, and Industrial Relevance


1,3-Diisopropylbenzene (m-DIPB, CAS 99-62-7) is a symmetrical dialkylbenzene and one of three isomeric diisopropylbenzenes, with isopropyl substituents occupying the 1- and 3-positions of the benzene ring [1]. This colorless liquid is immiscible with water, exhibiting a water solubility of 0.072 mg·L⁻¹ at 25°C [2]. The compound is primarily of industrial significance as the key precursor to resorcinol via the Hock rearrangement [1].

Why 1,3-Diisopropylbenzene Cannot Be Replaced by Other DIPB Isomers or Alkylbenzene Analogs


Substitution of 1,3-diisopropylbenzene with its ortho- or para-isomers, or with other dialkylbenzenes, is non-trivial due to distinct regiospecificity in key chemical transformations. The Hock rearrangement, central to resorcinol production, proceeds efficiently only from the 1,3-disubstituted pattern [1]. Furthermore, the meta-substitution geometry imparts unique properties in polymer synthesis, yielding materials with lower glass transition temperatures and higher solubility compared to those derived from the para-isomer [2]. These differences preclude generic interchangeability in both research and industrial settings.

Product-Specific Quantitative Evidence Guide for 1,3-Diisopropylbenzene (CAS 99-62-7)


Superior Oxidation Selectivity of 1,3-DIPB vs. 1,4-DIPB for Resorcinol Precursor Synthesis

1,3-Diisopropylbenzene (1,3-DIPB) serves as the principal industrial precursor to resorcinol, while the 1,4-isomer (1,4-DIPB) is primarily a precursor to hydroquinone [1]. This differentiation arises from the regiospecificity of the Hock rearrangement. The oxidation of 1,3-DIPB is optimized for resorcinol production, whereas 1,4-DIPB oxidation leads to hydroquinone. The process for 1,3-DIPB achieves high conversion (>99%) and selectivity (86%) toward the target diol under mild conditions (40 °C, 560 psi) [2].

Resorcinol Production Hock Rearrangement Selective Oxidation

1,3-DIPB-Derived Polyesters Exhibit Lower Tg and Higher Solubility vs. 1,4-DIPB-Derived Analogues

Polyarylates synthesized from α,α′-bis(4-hydroxyphenyl)-1,3-diisopropylbenzene (the 1,3-isomer) exhibit lower glass transition temperatures (Tg) and higher solubility compared to those derived from the 1,4-isomer [1]. This is attributed to the asymmetric and less rigid nature of the meta-substituted backbone.

Polymer Synthesis Polyarylates Structure-Property Relationships

1,3-DIPB Enables Efficient Synthesis of α,α′-Bis(t-butylperoxy)-1,3-diisopropylbenzene: A Low-Odor DCP Alternative

1,3-Diisopropylbenzene serves as the precursor to α,α′-bis(t-butylperoxy)-1,3-diisopropylbenzene, a crosslinking agent with activity comparable to dicumyl peroxide (DCP) but generating significantly less odor [1].

Crosslinking Agent Organic Peroxides Polymer Curing

1,3-Diisopropenylbenzene (from 1,3-DIPB) Provides Superior Dimensional Stability in Fuel Cell Membranes

The use of 1,3-diisopropenylbenzene (DIPB, derived from 1,3-DIPB) as a crosslinker in radiation-grafted ETFE membranes significantly improves dimensional stability and hydrogen barrier properties compared to non-crosslinked membranes [1].

Fuel Cell Membranes Crosslinker Dimensional Stability

Optimal Application Scenarios for 1,3-Diisopropylbenzene in Research and Industrial Procurement


Resorcinol Production via the Hock Process

1,3-Diisopropylbenzene is the definitive feedstock for resorcinol manufacturing. The process involves oxidation to the dihydroperoxide followed by acid-catalyzed cleavage. This is its largest-volume industrial application [1].

Synthesis of Bisphenol Monomers for High-Performance Polymers

1,3-DIPB is used to prepare bisphenol monomers like α,α′-bis(4-hydroxyphenyl)-1,3-diisopropylbenzene. These monomers are incorporated into polyarylates and polyesters to achieve specific thermal and mechanical properties, particularly where flexibility and solubility are required [1].

Precursor to Low-Odor Peroxide Crosslinking Agents

1,3-DIPB is functionalized to produce α,α′-bis(t-butylperoxy)-1,3-diisopropylbenzene, a crosslinking agent that matches the activity of dicumyl peroxide (DCP) while offering significantly reduced odor, making it suitable for applications sensitive to volatile byproducts [1].

Crosslinker for Inverse Vulcanization and Specialty Polymers

The derivative 1,3-diisopropenylbenzene (DIB) is a key comonomer in inverse vulcanization to produce high-sulfur-content copolymers. Its high boiling point (ca. 230 °C) and reactive divinyl group enable the formation of stable, cross-linked networks with sulfur [1]. It also serves as an effective crosslinker in radiation-grafted fuel cell membranes, enhancing dimensional stability [2].

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